(E)-N-(4-(1H-tetrazol-1-yl)phenyl)-3-(furan-2-yl)acrylamide
説明
特性
分子式 |
C14H11N5O2 |
|---|---|
分子量 |
281.27 g/mol |
IUPAC名 |
(E)-3-(furan-2-yl)-N-[4-(tetrazol-1-yl)phenyl]prop-2-enamide |
InChI |
InChI=1S/C14H11N5O2/c20-14(8-7-13-2-1-9-21-13)16-11-3-5-12(6-4-11)19-10-15-17-18-19/h1-10H,(H,16,20)/b8-7+ |
InChIキー |
JKAJQRZYVCCHES-BQYQJAHWSA-N |
異性体SMILES |
C1=COC(=C1)/C=C/C(=O)NC2=CC=C(C=C2)N3C=NN=N3 |
正規SMILES |
C1=COC(=C1)C=CC(=O)NC2=CC=C(C=C2)N3C=NN=N3 |
製品の起源 |
United States |
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(FURAN-2-YL)-N-[4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]PROP-2-ENAMIDE typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of 1,4-dicarbonyl compounds.
Synthesis of the Tetrazole Ring: The tetrazole ring is often formed by the reaction of nitriles with azides under acidic conditions.
Coupling Reaction: The furan and tetrazole rings are then coupled via a prop-2-enamide linker using a condensation reaction, often facilitated by coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors to improve reaction efficiency and yield, as well as employing green chemistry principles to minimize waste and environmental impact.
化学反応の分析
Types of Reactions
(2E)-3-(FURAN-2-YL)-N-[4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]PROP-2-ENAMIDE can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The nitro group in the tetrazole ring can be reduced to an amine.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, particularly on the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are often used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or chlorosulfonic acid (HSO3Cl).
Major Products
Oxidation: Furanones
Reduction: Amines
Substitution: Halogenated or sulfonated derivatives
科学的研究の応用
(2E)-3-(FURAN-2-YL)-N-[4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]PROP-2-ENAMIDE has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and antimicrobial properties.
Materials Science: The compound is explored for use in organic electronics and as a building block for polymers with unique electronic properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.
作用機序
The mechanism of action of (2E)-3-(FURAN-2-YL)-N-[4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]PROP-2-ENAMIDE involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to enzymes or receptors, modulating their activity.
Pathways Involved: It can influence signaling pathways related to inflammation and microbial growth, thereby exerting its biological effects.
類似化合物との比較
Structural Comparisons
The compound shares structural motifs with several acrylamide derivatives reported in the literature, differing primarily in substituents on the phenyl ring and the nature of the heterocyclic moiety. Key analogs include:
Key Structural Insights :
- Tetrazole vs.
- Heterocyclic Modifications : Replacement of tetrazole with pyrimidine () or quinazoline () alters electron distribution and steric bulk, influencing selectivity for kinases or epigenetic enzymes.
- Backbone Flexibility : The α,β-unsaturated acrylamide system is conserved across analogs, but substituents on the phenyl ring dictate pharmacokinetic properties (e.g., sulfamoyl groups improve solubility ).
Physicochemical and Pharmacokinetic Properties
- LogP and Solubility : The tetrazole group reduces LogP compared to sulfonamide or pyrimidine analogs, enhancing aqueous solubility (critical for oral bioavailability) .
- Protein Binding : The planar acrylamide system facilitates π-π stacking with aromatic residues in enzyme active sites, a feature shared with EGFR inhibitors like .
Q & A
Basic Research Questions
Q. What synthetic methodologies are reported for preparing (E)-N-(4-(1H-tetrazol-1-yl)phenyl)-3-(furan-2-yl)acrylamide and related acrylamide derivatives?
- Methodology :
- Step 1 : Coupling of (E)-3-(furan-2-yl)acrylic acid with aromatic amines (e.g., 4-(1H-tetrazol-1-yl)aniline) using carbodiimide-based coupling agents (e.g., TBTU) in solvents like DMF or acetonitrile .
- Step 2 : Purification via silica gel chromatography (e.g., hexane:ethyl acetate or dichloromethane:methanol gradients) .
- Step 3 : Characterization by /-NMR, HRMS, and IR to confirm regiochemistry (E/Z configuration) and purity .
- Key Challenges : Avoiding side reactions during coupling (e.g., racemization) and optimizing solvent systems for high yields.
Q. How is the crystal structure of this compound determined, and what software tools are used for refinement?
- Methodology :
- Single-crystal X-ray diffraction (SCXRD) with SHELX software (e.g., SHELXL for refinement). Parameters include hydrogen bonding analysis between the tetrazole ring and acrylamide carbonyl .
- Critical Parameters : Data resolution (<1.0 Å), R-factor convergence (<0.05), and thermal displacement modeling .
Advanced Research Questions
Q. How does the tetrazole moiety influence the compound’s bioactivity compared to other heterocycles (e.g., morpholine or pyridine)?
- Structure-Activity Relationship (SAR) :
- Electron-Withdrawing Effects : The tetrazole group increases electrophilicity of the acrylamide carbonyl, enhancing interactions with biological targets (e.g., enzyme active sites) .
- Hydrogen Bonding : Tetrazole’s NH group forms strong hydrogen bonds with residues like Asp or Glu in kinases, improving inhibitory potency .
- Comparative Data : Replacing tetrazole with morpholine (e.g., in DM480) reduced GABAA receptor modulation efficacy by 40% .
- Contradictions : Some studies report tetrazole derivatives show lower solubility than morpholine analogs, complicating in vivo assays .
Q. What computational strategies are used to predict binding modes of this compound to biological targets (e.g., kinases or GPCRs)?
- Methodology :
- Docking : AutoDock Vina or Schrödinger Glide with force fields (OPLS-AA) to model interactions with ATP-binding pockets .
- MD Simulations : GROMACS for 100-ns trajectories to assess stability of ligand-receptor complexes (e.g., norovirus polymerase) .
- Pharmacophore Modeling : Identification of critical features (e.g., acrylamide’s α,β-unsaturated ketone for covalent binding) .
Q. How do conflicting bioactivity data across studies arise, and how can they be resolved?
- Potential Causes :
- Assay Variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or incubation times affecting IC50 values .
- Impurity Artifacts : Unoptimized synthesis (e.g., residual DMF in DM492) leading to false-positive results in cytotoxicity assays .
- Resolution Strategies :
- Orthogonal Assays : Confirm activity via SPR (surface plasmon resonance) and cellular thermal shift assays (CETSA) .
- Batch Reproducibility : Strict QC protocols (HPLC purity >98%) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
